N-benzylpyrimidine-2-carboxamide
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Overview
Description
N-benzylpyrimidine-2-carboxamide is an organic compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
Similar compounds such as indole-2-carboxamides have been found to target the mycobacterial membrane protein large 3 transporter (mmpl3) . The role of MmpL3 is crucial in the survival and virulence of mycobacteria, making it a potential target for antitubercular agents .
Mode of Action
For instance, carbamazepine, a carboxamide derivative, inhibits sodium channel firing, treating seizure activity .
Biochemical Pathways
For instance, carbamazepine, a carboxamide derivative, is known to inhibit seizures and afterdischarges generated in the limbic system .
Pharmacokinetics
Pharmacokinetic-pharmacodynamic (pk-pd) modeling has been widely used to improve understanding of the in vivo behavior of complex delivery systems .
Result of Action
Similar compounds such as n-methyl-2-pyridone-5-carboxamide have shown potent anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model .
Biochemical Analysis
Biochemical Properties
N-benzylpyrimidine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This compound inhibits acetylcholinesterase activity, leading to increased levels of acetylcholine. This interaction is crucial for its potential therapeutic effects in treating cognitive impairments and neurodegenerative diseases .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enhance memory and cognitive functions by reducing oxidative and nitrosative stress in neuronal cells. Additionally, it improves locomotor activity and muscle grip strength, indicating its positive impact on cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, it binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition leads to increased acetylcholine levels, which enhances cholinergic signaling and improves cognitive functions. Furthermore, this compound modulates gene expression by influencing transcription factors and signaling pathways involved in oxidative stress response and neuroprotection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, maintaining its efficacy in inhibiting acetylcholinesterase and reducing oxidative stress. Long-term studies have shown that this compound continues to exert its beneficial effects on cellular function, with no significant degradation observed over extended periods. These findings suggest that this compound has the potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound improve cognitive functions and reduce oxidative stress without causing adverse effects. Higher doses may lead to toxicity and adverse effects, such as gastrointestinal disturbances and hepatotoxicity. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and acetylcholine metabolism. By inhibiting acetylcholinesterase, this compound increases acetylcholine levels, enhancing cholinergic signaling. Additionally, it modulates the activity of antioxidant enzymes, such as superoxide dismutase and catalase, reducing oxidative stress and promoting cellular health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound accumulates in specific tissues, such as the brain, where it exerts its therapeutic effects. The transport and distribution of this compound are crucial for its efficacy and targeted action .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in oxidative stress response and energy metabolism. The subcellular localization of this compound is essential for its role in modulating cellular processes and promoting neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylpyrimidine-2-carboxamide typically involves the reaction of pyrimidine-2-carboxylic acid with benzylamine. One common method is the amidation reaction, where the carboxylic acid group of pyrimidine-2-carboxylic acid is converted to an amide group using benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale amidation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-benzylpyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
N-benzylpyrimidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
N-benzylpyrazine-2-carboxamide: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
N-benzylpyridine-2-carboxamide: Contains a pyridine ring instead of a pyrimidine ring.
N-benzylthiazole-2-carboxamide: Features a thiazole ring instead of a pyrimidine ring
Uniqueness
N-benzylpyrimidine-2-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its pyrimidine ring system allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and materials science .
Properties
IUPAC Name |
N-benzylpyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12(11-13-7-4-8-14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNDTSBCBFRRRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.